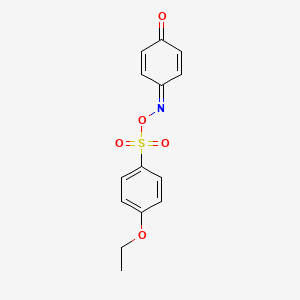

4-((((4-Ethoxyphenyl)sulfonyl)oxy)imino)cyclohexa-2,5-dienone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

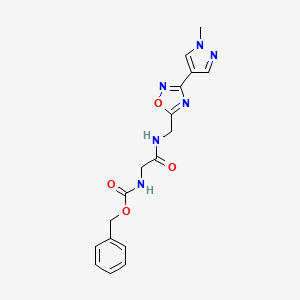

The compound can be synthesized through a Rhodium(II)-catalyzed divergent intramolecular tandem cyclization of N- or O-tethered cyclohexa-2,5-dienones with 1-sulfonyl-1,2,3-triazole . The specific synthesis process depends on the connecting atom between the cyclohexa-2,5-dienone unit and the 1-sulfonyl-1,2,3-triazole moiety .Molecular Structure Analysis

The molecular structure of this compound is complex and involves several functional groups. The structure is characterized by the presence of a cyclohexa-2,5-dienone unit and a 1-sulfonyl-1,2,3-triazole moiety .Chemical Reactions Analysis

The compound can undergo a variety of chemical reactions. For instance, when the connecting atom between the cyclohexa-2,5-dienone unit and the 1-sulfonyl-1,2,3-triazole moiety is a N-sulfonated group, a cyclopropanation of the olefinic unit in the cyclohexa-2,5-dienone moiety can take place .Scientific Research Applications

Organic Solar Cells

4-((((4-Ethoxyphenyl)sulfonyl)oxy)imino)cyclohexa-2,5-dienone: (EPDP) has been incorporated into donor–acceptor (D–A) conjugated polymers for use in organic solar cells. These polymers exhibit promising properties for photovoltaic applications. Researchers have successfully synthesized EPDP-based polymers and characterized them via various techniques, including 1H NMR, GPC, FTIR, DSC, XRD, PL, and UV-Vis methods . The resulting materials can be applied in bulk-heterojunction (BHJ) structures to enhance solar cell efficiency.

Antiproliferative Agents

While not directly studied for this compound, related indole derivatives have shown potential as antiproliferative agents. For instance, pyrimidine-derived indole ribonucleosides have demonstrated activity against cancer cell lines such as HL-60 cervical carcinoma , HeLaS3 , and T-lymphoblastic leukemia . Further exploration of EPDP’s structural modifications could reveal similar bioactivity.

Computational Chemistry

Molecular modeling and computational simulations can predict EPDP’s behavior, stability, and electronic properties. Researchers can explore its potential as a ligand for metal complexes or study its reaction mechanisms.

Mechanism of Action

Target of Action

The primary target of 4-((((4-Ethoxyphenyl)sulfonyl)oxy)imino)cyclohexa-2,5-dienone is the cyclohexa-2,5-dienone unit and the 1-sulfonyl-1,2,3-triazole moiety . The compound interacts with these targets in the presence of a rhodium (II) catalyst .

Mode of Action

The compound undergoes a rhodium (II)-catalyzed divergent intramolecular tandem cyclization . When the connecting atom between the cyclohexa-2,5-dienone unit and the 1-sulfonyl-1,2,3-triazole moiety is a N-sulfonated group, a cyclopropanation of the olefinic unit in the cyclohexa-2,5-dienone moiety can take place . This results in the formation of cyclopropa [cd]indole derivatives .

Biochemical Pathways

The affected biochemical pathway involves the cyclopropanation of α-imino rhodium carbenes with electron-deficient intra-annular olefins . This is the first example of such a reaction . The reaction mechanisms have also been proposed along with a synthetic transformation .

Result of Action

The result of the compound’s action is the formation of cyclopropa [cd]indole derivatives . These derivatives are formed in moderate to good yields .

Action Environment

The action of the compound is influenced by the presence of a rhodium (II) catalyst . The type of connecting atom between the cyclohexa-2,5-dienone unit and the 1-sulfonyl-1,2,3-triazole moiety also affects the compound’s action . If the connecting atom is a N-sulfonated group, a cyclopropanation of the olefinic unit in the cyclohexa-2,5-dienone moiety can take place . If the connecting linker is an oxygen atom, an oxy–Cope rearrangement can be triggered under similar reaction conditions .

properties

IUPAC Name |

[(4-oxocyclohexa-2,5-dien-1-ylidene)amino] 4-ethoxybenzenesulfonate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO5S/c1-2-19-13-7-9-14(10-8-13)21(17,18)20-15-11-3-5-12(16)6-4-11/h3-10H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZAOPMSOTIPXEO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)S(=O)(=O)ON=C2C=CC(=O)C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-((((4-Ethoxyphenyl)sulfonyl)oxy)imino)cyclohexa-2,5-dienone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-ethoxyphenyl)-3-hydroxy-3-(p-tolyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2752544.png)

![(Z)-N-(6-acetamido-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-phenylacetamide](/img/structure/B2752546.png)

![6-{1-[2-(4-chlorophenyl)-2-oxoethyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}-N-[(2-chlorophenyl)methyl]hexanamide](/img/structure/B2752548.png)

![3-(benzylsulfonyl)-N-(7-methylbenzo[1,2-d:4,3-d']bis(thiazole)-2-yl)propanamide](/img/structure/B2752549.png)

![2-((2-isopropyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2752558.png)

![N-[1-Benzyl-3-(hydroxymethyl)piperidin-3-yl]prop-2-enamide](/img/structure/B2752562.png)

![7-[(2-Chlorophenyl)methylsulfanyl]-3-(4-fluorophenyl)triazolo[4,5-d]pyrimidine](/img/structure/B2752563.png)